molecular formula C8H11N3O B8590645 6-(1-Pyrrolidinyl)-4-pyridazinol CAS No. 1415928-76-5

6-(1-Pyrrolidinyl)-4-pyridazinol

Cat. No.: B8590645
CAS No.: 1415928-76-5
M. Wt: 165.19 g/mol
InChI Key: LNIYOXNGKOPKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Pyrrolidinyl)-4-pyridazinol is a chemical compound for research applications, featuring a pyridazinone core fused with a pyrrolidine ring. This structure is of significant interest in medicinal chemistry and drug discovery. The pyridazinone scaffold is a privileged structure in pharmacology, known to be present in compounds with a range of biological activities. Scientific literature indicates that pyridazinone derivatives demonstrate potent anti-inflammatory effects by inhibiting LPS-induced NF-κB transcriptional activity and subsequent pro-inflammatory cytokine production in immune cells . Furthermore, related dihydropyridazinone compounds substituted at the 6-position with a pyridinyl ring have been investigated for their cardiotonic properties, suggesting the structural framework's relevance in cardiovascular research . The incorporation of the pyrrolidine ring, a saturated heterocycle, is a common strategy in drug design. This moiety contributes favorably to a molecule's three-dimensional coverage and physicochemical parameters, which can enhance solubility and improve absorption profiles . The pyrrolidine ring is found in numerous bioactive molecules and FDA-approved drugs, underscoring its value in the design of therapeutic candidates . Researchers can utilize 6-(1-Pyrrolidinyl)-4-pyridazinol as a key intermediate or building block for synthesizing more complex molecules, or as a probe for investigating new biological targets, particularly within inflammatory and cardiovascular disease models. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1415928-76-5

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-pyrrolidin-1-yl-1H-pyridazin-4-one

InChI

InChI=1S/C8H11N3O/c12-7-5-8(10-9-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,12)

InChI Key

LNIYOXNGKOPKMI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=O)C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Pyridazine Derivatives
  • 6-(1-Pyrrolidinyl)nicotinaldehyde (CAS RN 261715-39-3): This compound shares the pyrrolidinyl substituent but replaces the pyridazinol core with a nicotinaldehyde (pyridine-3-carbaldehyde) scaffold. The aldehyde group increases electrophilicity, contrasting with the hydroxyl group in 6-(1-Pyrrolidinyl)-4-pyridazinol, which may enhance hydrogen-bonding capabilities. Molecular weight: 176.21 g/mol; melting point: 89–90°C .
  • 4-Amino-6-fluoropyridin-2(1H)-one (CAS RN 105252-99-1): Features a fluorinated pyridinone core with an amino group.
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
  • 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound () incorporates a pyrrolidinyl group on a pyrazolopyrimidine core. The methylsulfanyl group introduces sulfur-based lipophilicity, contrasting with the hydroxyl group in 6-(1-Pyrrolidinyl)-4-pyridazinol. Such structural differences may influence metabolic stability and membrane permeability .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives :
    These isomers () demonstrate how heterocyclic core variations (pyrazole-triazole-pyrimidine vs. pyridazine) affect reactivity and isomerization behavior. For example, isomerization under specific conditions highlights the thermodynamic stability of fused-ring systems .

Physicochemical and Electronic Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
6-(1-Pyrrolidinyl)-4-pyridazinol Pyridazine 4-OH, 6-pyrrolidinyl ~179.2 (estimated) High polarity (OH group)
6-(1-Pyrrolidinyl)nicotinaldehyde Pyridine (aldehyde) 6-pyrrolidinyl, 3-CHO 176.21 mp 89–90°C; electrophilic aldehyde
2-Amino-3-morpholin-4-ylpyrazine Pyrazine 2-NH2, 3-morpholinyl 180.21 Enhanced solubility (morpholinyl oxygen)
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine 4-pyrrolidinyl, 6-SCH3 ~369.5 (estimated) Lipophilic (SCH3); aromatic methyl

Key Observations :

  • The hydroxyl group in 6-(1-Pyrrolidinyl)-4-pyridazinol likely increases hydrophilicity compared to sulfur-containing analogs (e.g., methylsulfanyl in ).
  • Pyrrolidinyl substituents generally contribute to steric hindrance and basicity, whereas morpholinyl groups (six-membered ring with oxygen) improve aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-(1-Pyrrolidinyl)-4-pyridazinol?

  • Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pyrrolidinyl-pyridazine derivatives are synthesized via nucleophilic substitution or oxidation reactions. For example, 4-(1-Pyrrolidinyl)benzaldehyde derivatives are synthesized through oxidation of benzyl alcohol precursors or substitution with pyrrolidine .
  • Characterization : Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) for structural confirmation. Melting points (e.g., 158.28°C for 6-(1-Pyrrolidinyl)-2,4-pyrimidinediamine 3-oxide) and solubility profiles (1.152e+005 mg/L in water at 25°C) can serve as key physical identifiers .

Q. How can researchers ensure purity and stability during experimental workflows?

  • Purity : Employ recrystallization or column chromatography, referencing purification methods for structurally similar compounds like 4-(1-Pyrrolidinyl)piperidine .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions. For instance, pyridazine derivatives with pyrrolidinyl groups are sensitive to oxidation; thus, storage under inert gas (e.g., N₂) is advised .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 6-(1-Pyrrolidinyl)-4-pyridazinol analogs?

  • Case Study : Compare structure-activity relationships (SAR) of analogs like 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, which exhibits varied biological activities depending on substituents .
  • Methodology : Use computational modeling (e.g., molecular docking) to predict binding affinities and validate with in vitro assays. Address discrepancies by standardizing assay conditions (e.g., pH, cell lines) .

Q. How can researchers optimize experimental design for studying metabolic pathways?

  • Approach : Utilize S9 liver fractions fortified with NADPH to simulate hepatic metabolism, as demonstrated in the biotransformation of aminopyrrolidine derivatives .
  • Data Analysis : Combine LC-MS/MS for metabolite identification and kinetic studies to assess enzyme inhibition/induction. Reference the metabolic stability of related compounds (e.g., 5-(4-chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone) .

Q. What advanced techniques elucidate the compound’s mechanism in neurological or oncological contexts?

  • In Vitro Models : Screen against neurotransmitter receptors (e.g., dopamine, serotonin) using radioligand binding assays, as seen in studies of 4-(1-Pyrrolidinyl)benzaldehyde derivatives .
  • Oncology Applications : Evaluate antiproliferative activity via MTT assays on cancer cell lines. Compare with structurally related compounds like 5-(4-fluorobenzoyl)-pyridazine, which shows antitumor activity .

Methodological Challenges & Solutions

Q. How to address low solubility in pharmacological assays?

  • Solution : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation techniques. The compound’s solubility (1.152e+005 mg/L in water) suggests moderate hydrophilicity, but derivatives may require tailored solubilization strategies .

Q. What computational tools predict interactions with biological targets?

  • Tools : Employ Schrödinger’s Glide or AutoDock Vina for docking studies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, pyridazine-piperazine hybrids show affinity for kinase targets .

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